2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine
Description
2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with pyridinyl and piperidinyl groups
Properties
IUPAC Name |
2-[1-(3-chloropyridin-4-yl)piperidin-4-yl]oxy-5-pyridin-4-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O/c20-17-13-22-8-3-18(17)25-9-4-16(5-10-25)26-19-23-11-15(12-24-19)14-1-6-21-7-2-14/h1-3,6-8,11-13,16H,4-5,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATPOWDXJQYVGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)C4=C(C=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of 1-(3-chloropyridin-4-yl)piperidine. This can be achieved through a nucleophilic substitution reaction where 3-chloropyridine reacts with piperidine under basic conditions.
Coupling with Pyrimidine: The piperidinyl intermediate is then coupled with a pyrimidine derivative. This step often involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the piperidinyl intermediate reacts with a boronic acid derivative of pyrimidine.
Final Assembly: The final step involves the formation of the ether linkage between the piperidinyl and pyridinyl groups. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group of the pyridinyl derivative reacts with the piperidinyl intermediate.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and pyridinyl moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed on the pyridinyl and pyrimidine rings using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloropyridinyl group. Typical reagents include nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to fully saturated derivatives.
Scientific Research Applications
2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases such as cancer and neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, including proteins and nucleic acids.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biological process.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar in structure but lacks the piperidinyl group.
4-(Pyridin-4-yl)pyrimidine: Similar but with different substitution patterns.
1-(3-chloropyridin-4-yl)piperidine: Shares the piperidinyl and chloropyridinyl groups but lacks the pyrimidine core.
Uniqueness
2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine is unique due to its specific substitution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
